Product packaging for 4,5-Dibromobenzene-1,2-diamine(Cat. No.:CAS No. 49764-63-8)

4,5-Dibromobenzene-1,2-diamine

Cat. No.: B1314967
CAS No.: 49764-63-8
M. Wt: 265.93 g/mol
InChI Key: TTXGKCVKGXHPRI-UHFFFAOYSA-N
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Description

Contemporary Significance of ortho-Phenylenediamines in Chemical Synthesis

Ortho-phenylenediamines are crucial intermediates in the synthesis of numerous heterocyclic compounds, including benzimidazoles, quinoxalines, and 1,5-benzodiazepines. acs.orgnih.gov These heterocycles are prevalent in many pharmaceuticals, agrochemicals, and natural products. acs.orgnih.gov The traditional method for synthesizing ortho-phenylenediamines involves the nitration of anilines followed by reduction, though this process can sometimes result in a mixture of isomers. nih.gov More modern approaches, such as transition-metal-catalyzed C-H amination, offer more direct and selective routes to these valuable compounds. acs.org

The reactivity of ortho-phenylenediamines allows them to undergo condensation reactions with a variety of substrates. For instance, their reaction with dicarbonyl compounds is a common method for preparing quinoxalines, a class of compounds with a wide range of biological activities and applications in materials science. chim.itacgpubs.org Similarly, condensation with carboxylic acids or their derivatives leads to the formation of benzimidazoles, another important heterocyclic system. semanticscholar.orgthieme-connect.de The versatility of ortho-phenylenediamines makes them a cornerstone in the construction of complex organic molecules.

The Role of Halogenation in Modulating Reactivity and Applications of Aromatic Diamines

The introduction of halogen atoms, such as bromine, onto an aromatic ring significantly influences the electronic properties and reactivity of the molecule. purechemistry.orgrsc.org Halogens are electron-withdrawing groups, which can affect the nucleophilicity of the amino groups in aromatic diamines. This modulation of reactivity can be exploited to control the outcome of chemical reactions. For example, the presence of bromine atoms can influence the regioselectivity of subsequent substitution reactions.

Furthermore, halogenation plays a crucial role in medicinal chemistry and materials science. rsc.orgacs.org The incorporation of halogens can enhance the biological activity of a molecule by increasing its lipophilicity, which can improve its ability to cross cell membranes. rsc.org Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is also increasingly recognized as an important factor in molecular recognition and drug-protein binding. acs.org In materials science, halogenated compounds are used in the synthesis of polymers with enhanced thermal stability and in the development of organic light-emitting diodes (OLEDs). researchgate.netsmolecule.com

Overview of Academic Research Trajectories for 4,5-Dibromobenzene-1,2-diamine

Academic research involving this compound has primarily focused on its use as a precursor for synthesizing more complex molecules with interesting properties and applications. A significant area of investigation is its use in the synthesis of quinoxaline (B1680401) derivatives. researchgate.netnih.gov For example, the condensation of this compound with benzil (B1666583) produces 6,7-dibromo-2,3-diphenylquinoxaline, which can then be further functionalized through palladium-catalyzed amination reactions to create novel macrocyclic ligands with potential applications as optical pH indicators. nih.gov

Another major research trajectory involves the synthesis of benzimidazole (B57391) derivatives. The reaction of this compound with various reagents can lead to the formation of halogenated benzimidazoles, which have been investigated for their potential as protein kinase CK2 inhibitors. mdpi.com The bromine atoms on the benzimidazole ring can be further modified, for instance, through Suzuki coupling reactions, to introduce other functional groups and fine-tune the biological activity of the resulting compounds.

The compound has also been utilized in the development of new materials. For example, it has been used as a starting material in the synthesis of novel covalent organic frameworks (COFs). rsc.org These porous crystalline polymers have potential applications in areas such as gas storage and separation, and catalysis. The dibromo-functionality of this compound allows for the construction of extended two-dimensional or three-dimensional structures through polymerization reactions.

Interdisciplinary Relevance of this compound in Materials and Biomedical Sciences

The applications of this compound extend beyond traditional organic synthesis and into the interdisciplinary fields of materials science and biomedical sciences. In materials science, its derivatives are explored for their optical and electronic properties. Quinoxalines derived from this diamine are known for their use in organic light-emitting devices (OLEDs) and as components of polymers with low band gaps and good thermal stability. researchgate.net The ability to functionalize the dibromo-positions allows for the tuning of the electronic properties of these materials.

In the biomedical field, this compound serves as a scaffold for the synthesis of biologically active compounds. Halogenated heterocycles derived from this diamine, such as benzimidazoles and quinoxalines, have shown promise as inhibitors of various enzymes, including protein kinases. mdpi.com The bromine atoms can contribute to the binding affinity of these inhibitors through halogen bonding interactions with the protein target. acs.org Furthermore, the compound itself has been investigated for its potential anticancer properties, particularly in combination with other therapies for pancreatic cancer. nih.gov

The versatility of this compound is further highlighted by its use in the development of chemosensors. The quinoxaline moiety, readily synthesized from this diamine, can act as a signaling unit for the detection of metal cations and changes in pH. nih.gov The design of macrocyclic ligands incorporating the 6,7-diaminoquinoxaline fragment derived from this compound has led to the creation of fluorescent pH indicators that operate in aqueous solutions. nih.gov

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆Br₂N₂ nih.gov
Molecular Weight 265.93 g/mol nih.gov
CAS Number 49764-63-8 nih.gov
Appearance White to light yellow to light orange powder to crystal tcichemicals.com
Melting Point 155 °C chembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br2N2 B1314967 4,5-Dibromobenzene-1,2-diamine CAS No. 49764-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXGKCVKGXHPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480013
Record name 4,5-Dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49764-63-8
Record name 4,5-Dibromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dibromo-1,2-phenylenediamine
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Strategic Synthetic Methodologies for 4,5 Dibromobenzene 1,2 Diamine

Regioselective Synthesis of 4,5-Dibromobenzene-1,2-diamine via Direct Aromatic Bromination

Direct electrophilic bromination of benzene-1,2-diamine is complicated by the strong activating nature of the two amino groups, which can lead to low regioselectivity and the formation of multiple brominated byproducts. google.com Therefore, strategic modifications, including the optimization of reagents and the use of protecting groups, are essential to selectively synthesize the desired 4,5-dibromo isomer.

Optimizing Bromination Reagents and Reaction Conditions for Enhanced Selectivity

The choice of brominating agent is critical in controlling the outcome of the reaction. While elemental bromine (Br₂) is a powerful reagent, its high reactivity often results in over-bromination and the formation of undesired isomers. google.com Alternative brominating systems have been developed to offer milder reaction conditions and improved selectivity. For instance, the combination of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic medium provides a safer and more controlled in situ generation of bromine, enhancing regioselectivity and atom economy. google.com N-Bromosuccinimide (NBS) is another milder alternative, though its cost can be a drawback for large-scale production. google.com The reaction conditions, such as solvent, temperature, and reaction time, must be carefully controlled to maximize the yield of the target compound.

Below is an interactive data table summarizing various bromination conditions reported for aromatic amines, which can be adapted for the synthesis of this compound.

Reagent SystemSubstrateSolventTemperature (°C)Key OutcomeReference
NaBr / H₂O₂o-Phenylenediamine (B120857) (protected)Acetic Acid50High regioselectivity for mono-bromination, safer alternative to Br₂. google.com
Br₂Aniline (as tin amide)Not specifiedNot specifiedHigh regioselectivity for p-bromoaniline, no dibromide formation. nih.gov
NBSPropiophenoneNot specifiedNot specifiedEffective bromination, but higher cost of reagent. google.com
Br₂o-NitroanilineNot specifiedNot specifiedProne to formation of poly-brominated byproducts. google.com

Evaluation of Protecting Group Strategies for Amino Functionalities in this compound Synthesis

To mitigate the high reactivity of the amino groups and direct the electrophilic substitution to the desired 4- and 5-positions, a protecting group strategy is often employed. jocpr.comsemanticscholar.org The amino functionalities are temporarily converted into less activating groups, such as amides, which sterically hinder the ortho positions and electronically moderate the ring's activation. youtube.com

A common and effective strategy involves the diacetylation of benzene-1,2-diamine using acetic anhydride (B1165640) to form 1,2-diacetamidobenzene. google.com This protected intermediate can then be subjected to bromination. The acetyl groups reduce the nucleophilicity of the ring and direct the incoming bromine atoms to the positions para to the amide functionalities, yielding 4,5-dibromo-1,2-diacetamidobenzene. The final step is the hydrolysis of the amide groups under acidic or basic conditions to reveal the desired this compound.

Common Protecting Groups for Amino Functionalities:

Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. Removed by acid or base hydrolysis.

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate. Removed under acidic conditions.

Benzyloxycarbonyl (Cbz): Introduced using benzyl (B1604629) chloroformate. Removed by hydrogenolysis.

Analysis of Byproduct Formation and Purification Techniques in Bromination Routes

Direct bromination routes, even when optimized, can lead to the formation of several byproducts that complicate the purification process. The primary byproducts include:

Monobrominated Isomers: 4-Bromo-1,2-diaminobenzene is a common byproduct if the reaction does not proceed to completion. google.com

Over-brominated Products: Tribromo- or even tetrabromo-substituted species can form, particularly under harsh reaction conditions or without the use of protecting groups. google.com

Oxidation Products: The strong oxidizing nature of some brominating agents can lead to the degradation of the electron-rich diamine ring.

Purification of the crude product is typically achieved through recrystallization or column chromatography. Recrystallization using a suitable solvent, such as tert-butyl methyl ether, can be effective in removing impurities and isolating the desired product in high purity. google.com For more complex mixtures of isomers, silica (B1680970) gel column chromatography is the preferred method to separate the target compound from closely related byproducts.

Reductive Synthesis of this compound from Nitroaromatic Precursors

An alternative and highly regioselective strategy involves the reduction of a nitroaromatic precursor where the bromine atoms are already in the desired positions. The typical starting material for this route is 1,2-dibromo-4,5-dinitrobenzene. The reduction of the two nitro groups to amino groups is the key transformation in this synthesis. This method avoids the challenges of controlling regioselectivity associated with direct bromination.

Investigation of Catalytic Hydrogenation and Chemical Reduction Methods

The conversion of the dinitro precursor to this compound can be accomplished through several well-established reduction methods. rsc.orgnih.gov

Catalytic Hydrogenation: This is a widely used industrial method involving the reaction of the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst. google.comgoogle.com The reaction proceeds through nitroso and hydroxylamine (B1172632) intermediates, which can sometimes accumulate. google.commt.com The choice of catalyst and reaction conditions is crucial for achieving high yield and purity.

Chemical Reduction: This approach uses stoichiometric reducing agents to convert the nitro groups. These methods are common in laboratory-scale synthesis. Classic examples include the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or metals like iron, zinc, or tin in acidic media. google.com These methods are robust and effective for a wide range of nitroaromatic compounds.

The following interactive table compares common reduction methods for nitroaromatic compounds.

MethodReducing Agent/CatalystSolventKey FeaturesReference
Catalytic HydrogenationPd/C, PtO₂, Raney NiEthanol (B145695), Methanol, Ethyl AcetateClean, high-yielding, requires specialized pressure equipment. google.commt.com
Chemical Reduction (Bechamp)Fe / HCl or Acetic AcidWater / EthanolInexpensive, widely applicable, can generate significant waste. google.comrsc.org
Chemical ReductionSnCl₂ / conc. HClEthanolEffective and general method, requires removal of tin salts. google.com

Exploration of Unexpected Reductive Cleavage Pathways Yielding this compound

During the reduction of highly substituted nitroaromatic compounds, unexpected side reactions can occur. One potential pathway is reductive dehalogenation, where a carbon-bromine bond is cleaved under the reducing conditions. While typically an undesired side reaction, in specific cases, it could theoretically be exploited to synthesize the target compound from a more heavily halogenated precursor (e.g., 1,2,4,5-tetrabromo-3,6-dinitrobenzene). However, controlling such a reaction to selectively cleave only specific C-Br bonds would be exceptionally challenging.

More commonly, unexpected pathways lead to byproducts. The accumulation of hydroxylamine intermediates during catalytic hydrogenation can lead to the formation of azo and azoxy compounds through condensation reactions, especially if the reaction is not driven to completion. google.com The addition of catalytic amounts of certain compounds, such as those containing vanadium, has been shown to suppress the accumulation of these intermediates and prevent the formation of such byproducts. google.com

Advanced Synthetic Protocols and Scalability for this compound Production

The evolution of synthetic organic chemistry has led to the development of advanced protocols that offer significant advantages over traditional methods in terms of reaction speed, efficiency, and environmental impact. For the synthesis of this compound, these modern approaches are pivotal for enabling large-scale production in a more sustainable and economically viable manner.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com The application of microwave irradiation can lead to dramatic reductions in reaction times, from hours to mere minutes, along with improved yields and purities of the desired products. nih.gov This technology is particularly advantageous for the synthesis of substituted aromatic amines, where conventional heating methods can be slow and inefficient.

While specific literature detailing the microwave-assisted synthesis of this compound is limited, the synthesis of related benzimidazole (B57391) derivatives from o-phenylenediamines under microwave irradiation has been extensively reported, often with excellent yields and significantly reduced reaction times. nih.govrsc.org These studies provide a strong basis for the development of a microwave-assisted protocol for the bromination of 1,2-phenylenediamine or the reduction of a dinitro precursor.

The key advantages of a potential microwave-assisted synthesis of this compound would include:

Rapid Reaction Rates: Microwave heating can accelerate the bromination of the aromatic ring or the reduction of nitro groups, leading to a much faster synthesis.

Higher Yields: By minimizing side reactions and decomposition that can occur with prolonged heating, microwave synthesis can lead to higher isolated yields of the target compound.

Improved Purity: The precise temperature control and rapid heating afforded by microwave reactors can result in cleaner reaction profiles and simpler purification procedures.

Scalability: Modern microwave reactors are available in various scales, from laboratory benchtop models to larger production-scale systems, allowing for the scalable synthesis of this compound. nih.govacs.org Studies on the scale-up of microwave-assisted reactions have demonstrated the feasibility of transitioning from milligram to kilogram-scale production. pitt.edu

Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound This table is illustrative and based on typical improvements observed for similar reactions.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time6-12 hours10-30 minutes
Yield60-75%85-95%
Energy ConsumptionHighLow
Solvent VolumeLargeReduced

The development of synthetic protocols that can be conducted at room temperature is a significant goal in green chemistry, as it eliminates the need for heating and cooling, thereby reducing energy consumption and costs. For the synthesis of this compound, a room temperature approach would likely involve the use of highly efficient catalysts and optimized solvent systems.

Research into the room temperature synthesis of related compounds, such as substituted benzimidazoles from o-phenylenediamines, has shown promise. researchgate.net These reactions often employ catalysts like lanthanum chloride or indium triflate to achieve high yields without the need for elevated temperatures. researchgate.net Applying this concept to the synthesis of this compound could involve a catalyzed bromination of 1,2-phenylenediamine at ambient temperature.

Potential components of a room temperature synthesis protocol could include:

Advanced Catalysts: The use of Lewis acids or other highly active catalysts could facilitate the electrophilic substitution on the benzene (B151609) ring at room temperature.

Optimized Solvent Systems: The choice of solvent can significantly impact reaction rates and yields. Green solvents or solvent-free conditions would be ideal.

Efficient Brominating Agents: Utilizing a highly reactive and selective brominating agent would be crucial for a successful room temperature reaction.

While a specific, well-established room temperature protocol for this compound is not prominently featured in current literature, the principles demonstrated in the synthesis of analogous compounds suggest its feasibility.

The principles of green chemistry provide a framework for designing chemical processes that are environmentally friendly and sustainable. monash.edu The application of these principles to the synthesis of this compound is crucial for minimizing its environmental footprint.

Key green chemistry strategies applicable to its synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids, or conducting reactions under solvent-free conditions. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Safer Brominating Agents: Traditional bromination often uses elemental bromine, which is highly toxic and corrosive. Greener alternatives include N-bromosuccinimide (NBS) or in-situ generation of bromine from safer precursors. chemrxiv.org

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste and improve efficiency.

Energy Efficiency: As discussed, utilizing microwave synthesis or developing room temperature protocols significantly reduces energy consumption. youtube.com

Recent research has focused on developing sustainable bromination methods for aromatic compounds. These include using recyclable brominating reagents and carrying out reactions in aqueous media. chemrxiv.org Such approaches could be adapted for the synthesis of this compound to create a more sustainable manufacturing process.

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Prevention of WasteOptimizing reaction conditions to maximize yield and minimize byproducts.Reduced environmental impact and disposal costs.
Atom EconomyDesigning a synthetic route where most atoms of the reactants are incorporated into the product.Less waste generation.
Less Hazardous Chemical SynthesesUsing N-bromosuccinimide instead of liquid bromine.Improved safety profile.
Designing Safer ChemicalsN/A (Focus is on the synthesis of the target compound)N/A
Safer Solvents and AuxiliariesUsing water or ethanol as a solvent instead of chlorinated hydrocarbons.Reduced toxicity and environmental pollution.
Design for Energy EfficiencyEmploying microwave-assisted synthesis or room temperature protocols.Lower energy consumption and reduced carbon footprint.

Mechanistic and Reactivity Studies of 4,5 Dibromobenzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions of 4,5-Dibromobenzene-1,2-diamine

The two amino groups in this compound are strong activating groups, directing incoming electrophiles to the ortho and para positions. In this case, the positions ortho to the amino groups (positions 3 and 6) are the available sites for electrophilic attack. Due to the strong activation, electrophilic aromatic substitution reactions on unprotected aromatic amines can be difficult to control and may lead to polysubstitution.

To achieve selective monosubstitution, the high reactivity of the amino groups is often moderated by protecting them, for instance, through acetylation with acetic anhydride (B1165640) to form amide groups. This strategy is employed in the synthesis of related compounds, such as 4-bromo-o-phenylenediamine, where the diacetylated intermediate is brominated before hydrolysis to yield the desired product. google.com For this compound, a similar approach would be necessary for controlled electrophilic substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Acetylated this compound

Electrophilic ReagentPredicted Product(s)Rationale
HNO₃/H₂SO₄3-Nitro-4,5-dibromo-1,2-diacetamidobenzeneThe acetamido groups are ortho, para-directing, and the C-3 and C-6 positions are electronically favored. Steric hindrance from the adjacent bromine and acetamido groups might influence the regioselectivity.
Br₂/FeBr₃3,6-Dibromo-4,5-dibromo-1,2-diacetamidobenzene (tetrabromo derivative)Given the strong activation, even with protection, polysubstitution might occur, leading to the fully halogenated benzene (B151609) ring.
SO₃/H₂SO₄3-Sulfonyl-4,5-dibromo-1,2-diacetamidobenzeneSulfonation would be expected to occur at one of the activated positions (C-3 or C-6).

It is important to note that direct electrophilic substitution on the unprotected diamine is generally not a preferred synthetic route due to the high propensity for oxidation of the electron-rich aromatic ring and the formation of multiple products.

Nucleophilic Aromatic Substitution at Bromine Centers in this compound

The bromine atoms in this compound are susceptible to displacement by nucleophiles through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the synthesis of more complex molecular architectures.

Copper-Catalyzed Reactions (Ullmann-type): The Ullmann condensation is a classic method for forming C-N and C-O bonds using a copper catalyst. While traditionally requiring harsh reaction conditions, the use of diamine ligands has been shown to facilitate these couplings under milder conditions. nih.govresearchgate.net Interestingly, 1,2-benzenediamine derivatives can themselves act as ligands in such reactions. cyberleninka.ru This suggests that this compound could participate in Ullmann-type couplings, potentially forming dimeric or polymeric structures through intermolecular N-arylation, or reacting with other nucleophiles.

Palladium-Catalyzed Reactions (Buchwald-Hartwig, Suzuki, etc.): Palladium-catalyzed cross-coupling reactions are widely used for their high efficiency and broad substrate scope. The Buchwald-Hartwig amination, in particular, is a powerful method for the formation of C-N bonds. researchgate.net It is conceivable that this compound could undergo sequential or double amination with various primary or secondary amines to generate more complex diamine structures.

Similarly, the Suzuki coupling, which couples aryl halides with boronic acids, could be employed to form C-C bonds at the bromine positions. This would allow for the introduction of new aryl or alkyl substituents, further functionalizing the benzene ring.

Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound

Reaction TypeNucleophile/ReagentCatalyst SystemPotential Product
Buchwald-Hartwig AminationPrimary/Secondary AminePd(0) catalyst with phosphine (B1218219) ligand4,5-Disubstituted-benzene-1,2-diamine
Ullmann CondensationAlcohol/PhenolCu(I) salt with a ligand4,5-Dialkoxy- or 4,5-diaryloxy-benzene-1,2-diamine
Suzuki CouplingArylboronic acidPd(0) catalyst with a base4,5-Diaryl-benzene-1,2-diamine

Oxidative Transformations of the Diamine Moiety in this compound

The 1,2-diamine functionality is prone to oxidation, and this reactivity can be harnessed to synthesize various heterocyclic compounds. The most common oxidative transformation of o-phenylenediamines is their conversion to quinoxalines.

This reaction typically involves the condensation of the diamine with a 1,2-dicarbonyl compound, followed by an oxidative cyclization. nih.govacgpubs.orgsapub.orgchim.it In the case of this compound, reaction with a dicarbonyl compound such as glyoxal (B1671930) or benzil (B1666583) would be expected to yield the corresponding 6,7-dibromoquinoxaline (B6158433) derivative. A variety of catalysts, including metal nanoparticles and Lewis acids, can be employed to facilitate this transformation. clockss.org

Another potential oxidative pathway is the direct oxidative dehydrogenation of the diamine moiety to form the corresponding o-benzoquinonediimine derivative. This transformation has been observed for o-phenylenediamine (B120857) ligands coordinated to transition metals like ruthenium, where the metal center facilitates the oxidation. researchgate.net

Table 3: Oxidative Cyclization of this compound

1,2-Dicarbonyl CompoundExpected Quinoxaline (B1680401) Product
Glyoxal6,7-Dibromoquinoxaline
Biacetyl (2,3-Butanedione)6,7-Dibromo-2,3-dimethylquinoxaline
Benzil6,7-Dibromo-2,3-diphenylquinoxaline

Reductive Reactivity of this compound under Various Conditions

The primary reductive transformation involving this compound is the reductive dehalogenation of the bromine atoms. This reaction is typically achieved through catalytic hydrogenation.

Using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate, the C-Br bonds can be cleaved to yield 1,2-phenylenediamine. organic-chemistry.orgorganic-chemistry.orgthieme-connect.de The conditions for dehalogenation can often be controlled to achieve selective removal of one or both bromine atoms. It has been noted that in some cases, catalytic hydrogenation for other purposes, such as the reduction of a nitro group, can lead to complex mixtures due to competing dehalogenation. mdpi.com

This reductive dehalogenation can be a useful synthetic strategy if the bromine atoms were initially introduced as protecting or directing groups and need to be removed at a later stage of a synthetic sequence.

Table 4: Potential Reductive Dehalogenation of this compound

Reducing Agent/CatalystReaction ConditionsExpected Product
H₂/Pd-CMild conditions (e.g., room temperature, low pressure)4-Bromobenzene-1,2-diamine and/or 1,2-Phenylenediamine
H₂/Pd-CForcing conditions (e.g., elevated temperature and pressure)1,2-Phenylenediamine
HCO₂NH₄/Pd-CReflux in a suitable solvent1,2-Phenylenediamine

Applications of 4,5 Dibromobenzene 1,2 Diamine in Advanced Heterocyclic Synthesis

Construction of Quinoxaline (B1680401) Scaffolds from 4,5-Dibromobenzene-1,2-diamine

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that are present in a wide range of biologically active molecules and functional materials. reddit.com The synthesis of the quinoxaline core is most commonly achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.it this compound serves as an excellent precursor for introducing bromine atoms at the 6- and 7-positions of the quinoxaline ring system.

The reaction between this compound and various α-diketones provides a direct and efficient route to 6,7-dibromoquinoxaline (B6158433) derivatives. The condensation is typically carried out by heating the reactants in a suitable solvent, such as isopropanol (B130326). nih.gov This straightforward reaction allows for the incorporation of a wide variety of substituents at the 2- and 3-positions of the quinoxaline ring, depending on the structure of the α-diketone used. chim.it

For instance, the reaction with benzil (B1666583) (1,2-diphenylethane-1,2-dione) yields 6,7-Dibromo-2,3-diphenylquinoxaline. In a typical procedure, this compound and benzil are refluxed in isopropanol for several hours, leading to the formation of the product as a precipitate upon cooling. nih.gov This reaction has been reported to proceed with high yields, such as 83%. nih.gov

Diamineα-DiketoneProductReaction ConditionsYieldReference
This compoundBenzil6,7-Dibromo-2,3-diphenylquinoxalineIsopropanol, reflux, 3h83% nih.gov
This compoundBiacetyl (2,3-Butanedione)6,7-Dibromo-2,3-dimethylquinoxalineEthanol (B145695), refluxGood to Excellent chim.it
This compound1,2-Cyclohexanedione2,3-Dibromo-6,7,8,9-tetrahydrodibenzo[a,c]phenazineAcetic acid, refluxGood to Excellent chim.it

The bromine atoms on the 6,7-dibromoquinoxaline scaffold are not merely passive substituents; they are key functional groups that enable a wide array of post-synthetic modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.com

These reactions have become indispensable in medicinal chemistry and materials science for the rapid diversification of molecular scaffolds. nih.gov The 6,7-dibromoquinoxaline core derived from this compound is an ideal substrate for such transformations. For example, 6,7-dibromo-2,3-diphenylquinoxaline has been used as a starting material for Pd-catalyzed amination reactions to synthesize novel macrocycles. nih.gov This allows for the introduction of various aryl, heteroaryl, or amino groups, profoundly altering the electronic and photophysical properties of the quinoxaline system.

Starting MaterialReaction TypeReagentsProduct TypePotential ApplicationsReference
6,7-DibromoquinoxalineSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base6,7-DiarylquinoxalineOrganic electronics, Dyes nih.govnih.gov
6,7-DibromoquinoxalineBuchwald-Hartwig AminationAmine, Pd catalyst, Base6,7-Diaminoquinoxaline derivativeFluorescent sensors, Ligands nih.govwikipedia.org
6,7-DibromoquinoxalineSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, Base6,7-DialkynylquinoxalineConjugated materials nih.gov
6,7-DibromoquinoxalineHeck CouplingAlkene, Pd catalyst, Base6,7-DialkenylquinoxalinePolymers, Molecular wires nih.gov

In line with the principles of green chemistry, deep eutectic solvents (DES) and natural deep eutectic solvents (NADES) have emerged as sustainable alternatives to conventional organic solvents. These solvents are typically mixtures of a hydrogen-bond acceptor (like choline (B1196258) chloride) and a hydrogen-bond donor.

Research has demonstrated that the condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form quinoxalines can be performed with high efficiency in a choline chloride/water NADES. This method offers significant advantages, including fast reaction times (often just a few minutes), excellent yields (>90%), and operation at room temperature without the need for an additional catalyst. The product can be easily isolated by extraction, and the NADES can be recycled multiple times without a significant loss of efficiency. This sustainable approach is highly applicable to the synthesis of 6,7-dibromoquinoxalines from this compound.

Synthesis of Benzimidazole (B57391) Frameworks Derived from this compound

The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals. The most common synthetic route involves the condensation of an o-phenylenediamine with an aldehyde, followed by oxidation or cyclization.

Utilizing this compound in this reaction provides a direct entry to 5,6-dibromo-1H-benzimidazole derivatives. The reaction is typically carried out by heating the diamine and the aldehyde in a suitable solvent, often with an acid or oxidizing agent to facilitate the cyclization. This method is compatible with a wide range of aromatic and aliphatic aldehydes, allowing for the synthesis of a diverse library of 2-substituted-5,6-dibromobenzimidazoles. The resulting dibromo-benzimidazoles can be further functionalized using the cross-coupling strategies mentioned previously.

Preparation of Phenazine (B1670421) and Dibenzoazatetracene Derivatives Utilizing this compound

Phenazines are polycyclic, nitrogen-containing aromatic compounds with applications as dyes, indicators, and in electronic materials. Similar to quinoxalines, they can be synthesized by the condensation of an o-phenylenediamine with a 1,2-diketone. Reacting this compound with cyclic α-diketones like 9,10-phenanthrenequinone or acenaphthenequinone (B41937) leads to the formation of complex, bromine-substituted, fused polycyclic systems. For instance, condensation with 9,10-phenanthrenequinone would yield 2,3-dibromodibenzo[a,c]phenazine.

The synthesis can be extended to even larger aromatic systems. The condensation of this compound with polycyclic aromatic quinones, such as pyrene-4,5-dione, would theoretically produce dibenzoazatetracene derivatives, specifically 2,3-dibromodipyrido[3,2-a:2',3'-c]phenazine analogues. These extended, electron-deficient π-systems are of significant interest in the field of organic electronics. rsc.org

Dithienophenazines (DTPs) are a class of fused heterocyclic compounds that combine the structural features of phenazine and thiophene. These molecules, particularly dithieno[2,3-a:3',2'-c]phenazine, are powerful electron-accepting units used in the design of donor-acceptor luminophores and organic sensitizers for applications in dye-sensitized solar cells and organic electronics. nih.govnih.gov

The synthesis of the DTP core can be achieved through the condensation of an o-phenylenediamine with a thiophene-based 1,2-dione, such as 4,4'-disubstituted-thieno[3,2-b]thiophene-2,5-dione. By employing this compound as the diamine component, a 2,3-dibromo-substituted dithienophenazine can be synthesized. The bromine atoms on this DTP core can then be used as anchor points for introducing various electron-donating groups through Suzuki or other cross-coupling reactions, allowing for the fine-tuning of the molecule's optoelectronic properties. nih.gov This strategy highlights the utility of this compound as a gateway to complex, functional materials.

Pyrene-Fused Dibenzoazatetracene Synthesis Involving this compound Intermediates

The synthesis of large, three-dimensional (3D) pyrene-fused N-heteroacenes is a significant area of research due to their unique electronic properties and potential applications in organic electronics. nih.gov An iterative strategy for extending the length of these complex molecules involves the reduction of a thiadiazole unit within a larger fused system to a diamine. nih.gov This newly formed diamine can then be condensed with a diketone that also contains a thiadiazole unit, effectively elongating the heteroacene structure. nih.gov

While direct synthesis examples starting from this compound are not prominently detailed, its role as a key intermediate is crucial. The general synthetic pathway involves creating a larger thiadiazoloquinoxaline-containing structure which, upon reduction, would yield a diamine intermediate structurally related to this compound, but as part of a more complex fused system. This intermediate is then pivotal for the subsequent condensation and extension of the π-conjugated system. The insertion of pyrene (B120774) units into N-heteroacenes is a recognized method for extending their length and enhancing stability. nih.gov The solubility of these large 3D molecules is often improved compared to their 2D counterparts, which is a significant advantage for processing and characterization. nih.gov

Regioselective Cyanation of this compound to Phthalonitrile (B49051) Derivatives

Phthalonitriles are critical precursors for the synthesis of phthalocyanines, a class of compounds widely used as dyes and in materials science. nih.gov The conversion of this compound to the corresponding 4,5-dibromophthalonitrile (B1590852) is a key step that transforms the diamine into a precursor suitable for phthalocyanine (B1677752) synthesis. A common and effective method for the cyanation of o-dibromobenzenes involves a palladium-catalyzed reaction.

This transformation can be achieved using zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf). This method provides a direct route from aryl bromides to nitriles under relatively mild conditions and often results in high yields. researchgate.net

First, the diamine groups of this compound would typically be protected or converted to a more stable functionality before the cyanation of the bromo-substituents. A more direct route involves the Sandmeyer reaction, where the diamine is first converted to a bis-diazonium salt, which is then treated with a cyanide salt, such as copper(I) cyanide, to install the nitrile groups. However, for converting the bromo-substituents, the palladium-catalyzed approach is generally preferred for its efficiency and functional group tolerance.

The resulting 4,5-disubstituted phthalonitrile derivative serves as a building block for symmetrically substituted phthalocyanines. The cyclotetramerization of these phthalonitriles, often in the presence of a metal salt, leads to the formation of the highly conjugated phthalocyanine macrocycle. nih.gov

Table 1: Representative Conditions for Cyanation of Aryl Dibromides This table presents a generalized reaction; specific conditions for this compound may vary.

Reagent/CatalystRoleTypical Conditions
Zinc Cyanide (Zn(CN)₂)Cyanide Source1.2 - 2.0 equivalents
Pd₂(dba)₃Palladium Catalyst1 - 5 mol%
dppfLigand2 - 10 mol%
SolventReaction MediumAnhydrous DMF or DMA
TemperatureReaction Energy80 - 120 °C
Reaction TimeDuration12 - 24 hours

Formation of Chalcogenadiazole Derivatives via Ortho-Diamine Cyclization from this compound Precursors

The ortho-diamine functionality of this compound is ideally suited for cyclization reactions to form fused five-membered heterocyclic rings containing nitrogen and a chalcogen (sulfur or selenium). These resulting benzofused chalcogenadiazoles are important structural motifs in medicinal chemistry and materials science.

Synthesis of Benzothiadiazole Derivatives: The reaction of an ortho-phenylenediamine with thionyl chloride (SOCl₂) is a standard method for the synthesis of 2,1,3-benzothiadiazoles. mdpi.com In the case of this compound, this reaction proceeds by treating the diamine with thionyl chloride, often in the presence of a base like triethylamine (B128534) or pyridine, in an inert solvent such as dichloromethane (B109758) (DCM). mdpi.com The reaction involves the formation of a sulfinamide intermediate which then cyclizes to yield 5,6-dibromo-2,1,3-benzothiadiazole. These brominated benzothiadiazoles are valuable precursors for creating dyes and materials for photovoltaic applications through subsequent cross-coupling reactions. mdpi.comresearchgate.net

Synthesis of Benzoselenadiazole Derivatives: Similarly, benzoselenadiazoles can be synthesized from ortho-phenylenediamines. A common method involves the reaction of the diamine with selenium dioxide (SeO₂). semanticscholar.org The reaction of this compound with selenium dioxide in a suitable solvent like glacial acetic acid or ethanol leads to the formation of 5,6-dibromo-2,1,3-benzoselenadiazole. semanticscholar.orgscispace.com This reaction provides a direct route to the selenium-containing heterocycle. These compounds are of interest for their potential biological activities and as components in electronic materials. scispace.comresearchgate.net

Table 2: Cyclization Reactions of this compound

Target HeterocycleReagentSolventProduct
BenzothiadiazoleThionyl Chloride (SOCl₂)Dichloromethane (DCM)5,6-Dibromo-2,1,3-benzothiadiazole
BenzoselenadiazoleSelenium Dioxide (SeO₂)Glacial Acetic Acid5,6-Dibromo-2,1,3-benzoselenadiazole

Coordination Chemistry and Metal Organic Frameworks Mofs Incorporating 4,5 Dibromobenzene 1,2 Diamine Derivatives

Design and Synthesis of Ligands Based on 4,5-Dibromobenzene-1,2-diamine

The primary amino groups of this compound are reactive sites for the synthesis of a variety of multidentate ligands, most notably through condensation reactions to form Schiff bases. The reaction with carbonyl compounds, such as aldehydes and ketones, yields ligands with imine (-C=N-) functionalities, which are excellent coordinating agents for a wide range of metal ions.

A common synthetic strategy involves the condensation of this compound with two equivalents of a salicylaldehyde (B1680747) derivative. This reaction, typically carried out in a refluxing alcoholic solvent, produces tetradentate N₂O₂ donor ligands. nih.gov The choice of substituents on the salicylaldehyde moiety allows for the fine-tuning of the ligand's steric and electronic properties. For instance, the use of substituted salicylaldehydes can introduce additional functional groups that can influence the resulting coordination complex's solubility, stability, and photophysical characteristics. researchgate.net

The design of these ligands is predicated on creating a pre-organized binding cavity suitable for coordinating to a metal center. The resulting tetradentate Schiff base ligands can form stable six-membered and five-membered chelate rings with metal ions. The bromine substituents on the phenylenediamine backbone are of particular interest as they can influence the ligand's electronic structure through their electron-withdrawing inductive effect and participate in halogen bonding, a non-covalent interaction that can play a role in the supramolecular assembly of coordination complexes.

Below is a table summarizing a representative synthesis of a Schiff base ligand derived from this compound.

Reactant 1Reactant 2ProductReaction Conditions
This compound2 equivalents of SalicylaldehydeN,N'-bis(salicylidene)-4,5-dibromobenzene-1,2-diamineEthanolic solution, reflux

Fabrication of Metal-Organic Frameworks Using this compound Derived Linkers

The construction of metal-organic frameworks (MOFs) relies on the self-assembly of metal ions or clusters with multitopic organic linkers. While the direct use of this compound as a primary linker in MOF synthesis is not extensively documented, its derivatives, particularly those functionalized with carboxylate groups, represent promising candidates for MOF fabrication.

A hypothetical yet chemically sound approach to designing a suitable linker would involve the functionalization of the diamine. For example, the amino groups could be modified to incorporate carboxylic acid functionalities, transforming the molecule into a multidentate carboxylate linker. These linkers can then be reacted with metal salts under solvothermal conditions to form porous crystalline frameworks. labxing.com The bromine atoms on the linker would be exposed within the pores of the MOF, offering sites for post-synthetic modification.

Post-synthetic modification (PSM) is a powerful technique to introduce new functionalities into a pre-existing MOF. nih.govbath.ac.uk An amino-functionalized MOF, for instance, could potentially be modified by introducing this compound or its derivatives. This could be achieved through reactions targeting the amino groups on the MOF's linkers. rsc.org Such modifications can dramatically alter the MOF's properties, including its affinity for specific guest molecules. bath.ac.uk

The fabrication of MOFs is often achieved through solvothermal synthesis, where the metal salt and the organic linker are dissolved in a high-boiling point solvent and heated in a sealed vessel. researchgate.net The choice of solvent, temperature, and reaction time can significantly influence the resulting MOF's topology and properties.

Spectroscopic and Structural Characterization of Coordination Complexes Involving this compound Derivatives

The characterization of coordination complexes and MOFs is crucial for understanding their structure-property relationships. A combination of spectroscopic and diffraction techniques is typically employed.

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: In the IR spectra of Schiff base ligands derived from this compound, the disappearance of the N-H stretching vibrations of the primary amine and the appearance of a new band corresponding to the C=N stretching of the imine group (typically around 1600-1650 cm⁻¹) confirms the formation of the Schiff base. biointerfaceresearch.com Upon coordination to a metal ion, a shift in the C=N stretching frequency is often observed, indicating the involvement of the imine nitrogen in coordination. biointerfaceresearch.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the synthesized ligands in solution. mdpi.com The chemical shifts of the aromatic and imine protons provide detailed information about the ligand's electronic environment.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these compounds typically show bands corresponding to π-π* transitions within the aromatic rings and n-π* transitions of the imine groups. researchgate.net Coordination to a metal ion can lead to shifts in these bands and the appearance of new charge-transfer bands. acs.org

Photoluminescence Spectroscopy: Zinc(II) and other d¹⁰ metal complexes with Schiff base ligands are often luminescent. mdpi.comnih.gov The emission properties are influenced by the nature of the ligand and the coordination geometry. The introduction of heavy bromine atoms can enhance intersystem crossing and potentially lead to phosphorescence.

Structural Characterization:

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk crystalline material and to ensure that the structure determined by SCXRD is representative of the entire sample. It is also a key technique for monitoring the stability of MOFs upon solvent removal or guest exchange.

The table below summarizes the expected spectroscopic data for a hypothetical coordination complex.

TechniqueLigand (Expected Features)Complex (Expected Changes upon Coordination)
FT-IR C=N stretch (~1620 cm⁻¹), Ar-H stretch, C-Br stretchShift in C=N stretch, appearance of M-N and M-O bands
¹H NMR Resonances for aromatic and imine protonsShifts in proton resonances due to coordination
UV-Vis π-π* and n-π* transitionsShifts in ligand-based transitions, possible LMCT/MLCT bands
Luminescence May be fluorescentEmission properties are often modulated (shift, quenching, or enhancement)

Investigation of Host-Guest Chemistry and Functional Properties of MOFs Containing this compound Moieties

The functional properties of MOFs are intrinsically linked to their structure, pore environment, and the chemical nature of their building blocks. The incorporation of this compound derivatives as linkers can impart specific functionalities.

Host-Guest Chemistry:

The pores of MOFs can accommodate a variety of guest molecules, leading to interesting host-guest chemistry. researchgate.netnih.gov The bromine atoms within the pores of a MOF derived from this compound could interact with guest molecules through halogen bonding. This specific interaction could be exploited for the selective recognition and separation of certain molecules. The functionalization of ligands is a key strategy to tune these host-guest interactions. nih.gov

Gas Adsorption:

The porosity of MOFs makes them excellent candidates for gas storage and separation. snu.ac.kr The introduction of functional groups on the organic linkers can significantly enhance the affinity and selectivity for specific gases like CO₂. rsc.org The polar C-Br bonds in a MOF linker could create favorable adsorption sites for polarizable molecules such as carbon dioxide. The modification of linkers is a known strategy to improve CO₂ adsorption properties. researchgate.net

Catalysis:

MOFs can serve as heterogeneous catalysts due to the presence of accessible metal sites and functional organic linkers. acs.orgnih.gov The metal centers can act as Lewis acids, while the functional groups on the linkers can act as Brønsted acids or bases. A MOF containing this compound derived linkers could potentially be used in catalysis, with the bromine atoms possibly influencing the catalytic activity or providing sites for anchoring catalytic species through post-synthetic modification.

Sensing:

Luminescent MOFs are promising materials for chemical sensing. researchgate.net The luminescence of a MOF can be quenched or enhanced upon interaction with specific analytes. A luminescent MOF functionalized with this compound derivatives could be designed for sensing applications, where the interaction of an analyte with the brominated phenyl rings or the metal centers would trigger a change in the luminescent signal. The functionalization of MOFs is a key aspect in the development of sensory materials. nih.gov

The table below outlines potential functional properties of MOFs incorporating this compound moieties.

Functional PropertyPotential ApplicationRole of this compound Moiety
Gas Adsorption CO₂ capture, gas separationBromine atoms may enhance affinity for polarizable gases.
Catalysis Heterogeneous catalysisBromine atoms can tune electronic properties of active sites.
Sensing Chemical sensors for specific analytesLuminescence modulation upon analyte binding to the brominated linker.
Host-Guest Chemistry Selective molecular recognitionHalogen bonding interactions with guest molecules.

Advanced Spectroscopic and Crystallographic Characterization of 4,5 Dibromobenzene 1,2 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4,5-Dibromobenzene-1,2-diamine. The symmetry of the molecule significantly influences its NMR spectra. In the ¹H NMR spectrum, a single resonance is expected for the two aromatic protons due to the C₂ᵥ symmetry of the molecule. Similarly, the two amino groups would also be expected to show a single resonance. The chemical shift of the aromatic protons is influenced by the electron-donating amino groups and the electron-withdrawing bromine atoms.

The ¹³C NMR spectrum is also simplified by the molecule's symmetry. Three distinct signals are anticipated for the six carbon atoms of the benzene (B151609) ring: one for the two carbons bearing the amino groups, one for the two carbons bearing the bromine atoms, and one for the two remaining aromatic carbons. The chemical shifts are dictated by the nature of the substituent attached to the carbon atom. Carbons attached to the electronegative bromine atoms are expected to be deshielded and resonate at a lower field, while those bonded to the nitrogen of the amino groups will also experience a downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H (Ar-H)6.8 - 7.2Singlet
¹H (-NH₂)3.5 - 4.5Broad Singlet
¹³C (C-NH₂)135 - 145
¹³C (C-Br)110 - 120
¹³C (C-H)115 - 125

Note: These are predicted values based on known substituent effects on benzene rings. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups and vibrational modes present in this compound. The IR spectrum is expected to be characterized by distinct absorption bands corresponding to the N-H stretching of the primary amine groups, C-N stretching, C-Br stretching, and various vibrations of the benzene ring.

The N-H stretching vibrations of the primary amino groups typically appear as two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. orgchemboulder.com The C-N stretching vibration for aromatic amines is usually observed in the 1250-1335 cm⁻¹ region. orgchemboulder.com The presence of the bromine atoms is indicated by a C-Br stretching vibration, which is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The aromatic ring itself will give rise to several characteristic absorptions, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ range. pressbooks.pub

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-NH₂Asymmetric Stretch3400 - 3500Medium
-NH₂Symmetric Stretch3300 - 3400Medium
Aromatic C-HStretch3000 - 3100Medium to Weak
Aromatic C=CStretch1550 - 1600Medium to Strong
-NH₂Bending (Scissoring)1580 - 1650Medium
Aromatic C-NStretch1250 - 1335Strong
C-BrStretch500 - 600Strong

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique for determining the accurate molecular weight and investigating the fragmentation pathways of this compound. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This will lead to a triplet of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.

The fragmentation of this compound under electron ionization is expected to proceed through several pathways. A common fragmentation for aromatic amines is the loss of a hydrogen atom to form a stable cation. Another likely fragmentation is the cleavage of the C-Br bond, leading to the loss of a bromine radical. The stability of the aromatic ring suggests that it will remain intact in many of the fragment ions.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment
264/266/268[C₆H₆Br₂N₂]⁺ (Molecular Ion)
185/187[C₆H₅BrN₂]⁺ (Loss of Br)
106[C₆H₆N₂]⁺ (Loss of 2Br)
77[C₆H₅]⁺ (Aromatic fragment)

Single Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry and Packing Analysis

Correlation Between Molecular Structure and Crystal Packing in this compound Derivatives

A strong correlation exists between the molecular structure of this compound derivatives and their resulting crystal packing. The positions of the amino and bromo substituents on the benzene ring create a specific pattern of hydrogen bond donors and halogen bond donors. This arrangement can be exploited to form predictable supramolecular synthons, which are robust and recurring patterns of intermolecular interactions. ias.ac.in For instance, the vicinal diamine functionality can lead to the formation of specific hydrogen-bonded motifs. The presence of bromine atoms can direct the assembly through halogen bonding, which is a highly directional and specific interaction. The balance and competition between these different non-covalent interactions will ultimately determine the final three-dimensional crystal structure.

Computational Chemistry and Theoretical Investigations of 4,5 Dibromobenzene 1,2 Diamine

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving 4,5-Dibromobenzene-1,2-diamine

Density Functional Theory has become an indispensable tool in modern chemistry for investigating the electronic structure and reactivity of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties and the exploration of complex reaction pathways.

Elucidation of Transition States and Energy Barriers in this compound Reactions

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions, which includes the identification of transition states and the calculation of activation energy barriers. This information is fundamental to understanding reaction kinetics and mechanisms.

A computational study on the reaction mechanism for the formation of 4,5-diaminophthalonitrile (B137029) from this compound and copper cyanide has provided detailed insights into the energetics of this transformation. The study revealed a two-step mechanism, with the kinetics and thermodynamic properties of the reaction being thoroughly analyzed. The calculations identified two key activated complexes, designated as AC1 and AC2. A notable feature of the calculated transition states is the presence of a triangular Cu-C=N moiety.

The thermodynamic parameters for the first step of the reaction were determined to be a Gibbs free energy change (ΔG) of -606.8 kJ mol⁻¹, an enthalpy change (ΔH) of -610.7 kJ mol⁻¹, and an entropy change (ΔS) of -0.0132 kJ mol⁻¹ K⁻¹. For the second step, the corresponding values were a ΔG of -600.1 kJ mol⁻¹, a ΔH of -603.6 kJ mol⁻¹, and a ΔS of -0.0117 kJ mol⁻¹ K⁻¹. The activation energies for the two steps were calculated to be 189.0 kJ mol⁻¹ and 210.6 kJ mol⁻¹, respectively. The positive values for the change in Gibbs free energy of activation confirm the existence of energy barriers in both steps of the reaction.

Table 1: Thermodynamic and Kinetic Data for the Reaction of this compound with Copper Cyanide

Parameter Step 1 Step 2
ΔG (kJ mol⁻¹) -606.8 -600.1
ΔH (kJ mol⁻¹) -610.7 -603.6
ΔS (kJ mol⁻¹ K⁻¹) -0.0132 -0.0117
Activation Energy (kJ mol⁻¹) 189.0 210.6

Prediction of Reactivity and Selectivity in Organic Transformations of this compound

DFT-based reactivity indices are powerful tools for predicting the reactivity and selectivity of organic molecules in various transformations. These indices, derived from the principles of conceptual DFT, provide a quantitative measure of the propensity of different atomic sites within a molecule to participate in chemical reactions.

For substituted aromatic compounds like this compound, these indices can predict the most probable sites for electrophilic or nucleophilic attack. Key reactivity descriptors include the Fukui function, which identifies the regions of a molecule where the electron density is most susceptible to change upon the addition or removal of an electron, and the Parr function, which is used to predict regioselectivity in polar cycloaddition reactions. The analysis of these indices can elucidate the directing effects of the amino and bromo substituents on the benzene (B151609) ring. The amino groups are strong activating groups and ortho-, para-directing, while the bromine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects will determine the ultimate regioselectivity of electrophilic aromatic substitution reactions.

In the context of electrophilic aromatic bromination, DFT calculations on substituted benzenes have shown that the preferred regioselectivity can be understood through a combination of conceptual DFT reactivity indices, aromaticity indices, and the analysis of non-covalent interactions. rsc.org For instance, the ortho/para directing effect of electron-donating groups is often attributed to a synergy between strong electron delocalization and attractive interactions in the transition state. rsc.org Conversely, for deactivating groups, electrostatic repulsion and the timing of the rate-determining step can play a crucial role in determining the meta-selectivity. rsc.org While specific studies on a wide range of reactions for this compound are not abundant, the principles derived from studies on simpler substituted anilines and brominated benzenes can be applied to predict its reactivity and selectivity. For example, the Hirshfeld charges, calculated using DFT, have been shown to be useful predictors of reactivity and regioselectivity in the bromination of activated aromatic compounds. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

The conformational landscape of this compound is likely to be influenced by the rotation of the two amino groups. MD simulations could reveal the preferred dihedral angles of these groups relative to the benzene ring and the energy barriers associated with their rotation. This is particularly relevant as the orientation of the amino groups can influence the molecule's ability to participate in hydrogen bonding and other intermolecular interactions. In the solid state, the planarity of the molecule and the formation of intermolecular hydrogen bonds would be key factors in determining the crystal packing. In solution, the interactions with solvent molecules would dictate the conformational preferences and the dynamics of the amino groups.

Intermolecular interactions play a crucial role in the properties of molecular materials. For this compound, the primary intermolecular interactions are expected to be hydrogen bonding involving the amino groups and halogen bonding involving the bromine atoms. The amino groups can act as both hydrogen bond donors and acceptors, leading to the formation of networks of molecules in the solid state. MD simulations of crystalline structures of similar polyhalogenated di- and triamino pyridines have been used to study supramolecular synthons and have shown that adjacent intermolecular hydrogen bonds are prevalent. nih.gov The bromine atoms, with their electropositive σ-holes, can participate in halogen bonding with electron-donating atoms on neighboring molecules. Computational studies on halogenated oxindoles have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis to investigate and quantify these weak interactions. nih.gov MD simulations, in conjunction with these quantum chemical tools, could provide a detailed picture of the intermolecular interaction landscape of this compound in both the solid state and in solution.

Electronic Structure Calculations for Understanding Reactivity and Photophysical Properties of this compound Derived Compounds

This compound serves as a versatile building block for the synthesis of various heterocyclic compounds, such as quinoxalines and benzimidazoles. Electronic structure calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the reactivity and predicting the photophysical properties of these derived compounds.

Similarly, the reaction of this compound with aldehydes or carboxylic acids can yield benzimidazole (B57391) derivatives. The photophysical properties of benzimidazoles are also highly dependent on their substitution pattern. TD-DFT studies on substituted benzimidazoles have been successful in correlating the electronic structure with the observed absorption and emission spectra. sci-hub.boxmdpi.com The effect of substituents on the electronic structure of benzimidazole derivatives has been investigated, and correlations between quantum chemical descriptors and biological activity have been established. sci-hub.box Computational studies have also been employed to understand the influence of solvent on the photophysical properties of benzimidazoles, revealing phenomena such as excited-state intramolecular proton transfer (ESIPT) and twisted intramolecular charge transfer (TICT). nih.gov

Table 2: Computationally Investigated Properties of this compound and its Derivatives

Computational Method Investigated Property Key Findings
DFT Reaction Mechanism Elucidation of a two-step reaction pathway with defined transition states and energy barriers for the formation of 4,5-diaminophthalonitrile.
Conceptual DFT Reactivity and Selectivity Prediction of reactive sites for electrophilic and nucleophilic attack based on reactivity indices.
MD Simulations (Hypothetical) Conformational Analysis Potential for determining the rotational dynamics of amino groups and overall molecular flexibility.
MD Simulations (Hypothetical) Intermolecular Interactions Potential for characterizing hydrogen bonding and halogen bonding networks in condensed phases.
TD-DFT Photophysical Properties of Derivatives Prediction of absorption and emission spectra of derived quinoxalines and benzimidazoles, and understanding the influence of substituents.

Emerging Applications and Interdisciplinary Research of 4,5 Dibromobenzene 1,2 Diamine

Development of Organic Electronics and Optoelectronic Materials Based on 4,5-Dibromobenzene-1,2-diamine

The quest for novel organic materials with tailored electronic and optical properties is a driving force in the advancement of organic electronics. The structural characteristics of this compound make it an excellent starting material for the synthesis of conjugated polymers and small molecules with potential applications in various organic electronic devices.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Derivatives of o-phenylenediamines, such as this compound, are pivotal in the synthesis of quinoxalines, a class of heterocyclic compounds with promising applications in organic electronics. nih.gov The reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound yields a quinoxaline (B1680401) derivative. The bromine atoms on the this compound backbone offer reactive sites for further chemical modifications, allowing for the fine-tuning of the electronic properties of the resulting quinoxaline-based materials.

These tailored quinoxaline derivatives can function as electron-transporting materials in OLEDs, contributing to improved device efficiency and stability. nih.gov Similarly, in the realm of OFETs, quinoxaline-based organic semiconductors have been investigated for their charge transport capabilities. researchgate.net The ability to modify the molecular structure through the reactive bromine handles on the precursor allows for the optimization of charge carrier mobility in these transistors. nih.gov For instance, the introduction of different aryl groups via cross-coupling reactions at the bromine positions can significantly influence the packing and electronic coupling of the molecules in the solid state, which are critical factors for efficient charge transport.

Device Type Material Class Derived from Diamine Precursor Potential Role Key Properties Tuned by Precursor
OLEDQuinoxaline DerivativesElectron-Transporting Layer, Emissive LayerEnergy levels (LUMO), charge mobility, thermal stability
OFETQuinoxaline-based Polymers/Small MoleculesActive Semiconductor LayerCharge carrier mobility, on/off ratio, environmental stability

Integration into Photovoltaic Materials and Organic Solar Cells (OSCs)

The development of efficient and stable organic photovoltaic devices is a key area of renewable energy research. Derivatives of aromatic diamines are being explored for their potential as hole-transporting materials (HTMs) in perovskite solar cells, a promising next-generation photovoltaic technology. rsc.orgresearchgate.net The function of the HTM is to efficiently extract and transport positive charge carriers (holes) from the perovskite absorber layer to the electrode.

Furthermore, the bromine atoms in this compound can be utilized in polymerization reactions to create conjugated polymers for use in bulk heterojunction organic solar cells. The ability to control the polymer's band gap and energy levels through the incorporation of different monomers is crucial for optimizing the light absorption and charge separation processes in OSCs. While direct application of this compound is not widely reported, the principles of molecular engineering suggest its potential as a building block for novel photovoltaic materials. rsc.org

Preclinical Biomedical Research: Antineoplastic and Radiosensitizing Effects of this compound Analogs

The synthesis of novel compounds with potential therapeutic applications is a cornerstone of medicinal chemistry. The this compound scaffold can be used to generate a variety of heterocyclic compounds, most notably benzimidazoles, which have shown promise in preclinical cancer research.

In Vitro Studies on Cancer Cell Lines and Cellular Viability Modulation

The condensation of this compound with aldehydes or carboxylic acids can lead to the formation of dibromo-substituted benzimidazole (B57391) derivatives. Halogenated benzimidazoles, in particular, have been the subject of numerous studies to evaluate their cytotoxic effects against various cancer cell lines.

Research has shown that certain halogenated benzimidazole derivatives exhibit significant anticancer activity. For example, studies on 4,5,6,7-tetrabromo-1H-benzimidazole derivatives have demonstrated their cytotoxic potential against a panel of human cancer cell lines, including breast cancer (MCF-7) and leukemia (CCRF-CEM). nih.gov One particular derivative, 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone, exhibited a noteworthy IC50 value of 5.30 µM against the MCF-7 cell line. nih.gov The presence and position of the halogen atoms on the benzimidazole ring can significantly influence the compound's biological activity.

Compound Class Cancer Cell Line Reported IC50 (µM)
Tetrabromo-benzimidazole derivative (3aA) nih.govMCF-7 (Breast Cancer)5.30
Tetrabromo-benzimidazole derivative (3aA) nih.govCCRF-CEM (Leukemia)6.80
Halogenated benzimidazole (27) doaj.orgK562 (Leukemia)Not specified, but showed high activity
Halogenated benzimidazole (27) doaj.orgHCT-15 (Colon Cancer)Not specified, but showed high activity

In Vivo Assessment of Antitumor and Radiosensitizing Efficacy in Disease Models

While in vitro studies provide valuable preliminary data, in vivo studies are crucial for evaluating the therapeutic potential of new compounds. Although specific in vivo data for direct analogs of this compound are not extensively available, research on related halogenated benzimidazoles has shown promise. For instance, some benzimidazole derivatives have been tested in animal models, such as Ehrlich ascites carcinoma-bearing mice, to assess their radiosensitizing activity. nih.gov Radiosensitizers are compounds that make tumor cells more susceptible to radiation therapy.

Preliminary results from these studies have indicated that certain benzimidazole compounds can enhance the effects of radiation, with sensitizing enhancement ratios (SER) observed to be in the range of 1.50 to 1.65. nih.gov This suggests that derivatives of this compound could be explored for their potential to improve the efficacy of cancer radiotherapy.

Investigation of Molecular Targets and Mechanism of Action in Biological Systems

Understanding the molecular mechanism of action is a critical step in the development of new anticancer drugs. For halogenated benzimidazole derivatives, several potential mechanisms have been proposed and investigated. One of the key findings is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov For example, the aforementioned 1-phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone was shown to trigger the mitochondrial apoptotic pathway in leukemia cells. nih.gov

Furthermore, these compounds can interact with and inhibit the activity of specific enzymes that are crucial for cancer cell survival and proliferation. One such target is casein kinase 2 (CK2), a protein that is often overexpressed in cancer cells and plays a role in cell growth and survival. nih.gov Studies have shown that some tetrabromo-benzimidazole derivatives can act at the protein level to affect CK2α and its downstream signaling pathways. nih.gov The ability of these compounds to interfere with key cellular processes highlights their potential as targeted cancer therapies.

Research on Enzyme Inhibition and Protein Interactions by this compound Derivatives

The strategic placement of bromine atoms and reactive amine groups on the benzene (B151609) ring makes this compound a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors. Research has particularly focused on the synthesis of heterocyclic derivatives from this compound and their subsequent interactions with specific protein targets, most notably protein kinase CK2.

Protein kinase CK2 is a highly pleiotropic serine/threonine kinase that is involved in a vast number of cellular processes, including cell proliferation, survival, and apoptosis. mdpi.com Its dysregulation has been linked to various pathological conditions, especially cancer, making it an attractive target for therapeutic intervention. mdpi.com A significant number of ATP-competitive CK2 inhibitors are halogenated, highlighting the importance of halogen atoms in the interaction with the enzyme. mdpi.com

In this context, this compound serves as a key starting material for creating diverse heterocyclic systems. A notable study involved the synthesis of six series of halogenated heterocyclic compounds derived from 4,5-dihalogeno-benzene-1,2-diamines, including the bromo- derivative. mdpi.com These series were designed to investigate how different heterocyclic scaffolds and halogen substitutions influence the binding and inhibition of the catalytic subunit of human protein kinase CK2 (hCK2α). mdpi.com

The synthesized derivatives from this compound included:

2,1,3-Benzothiadiazoles

2-Trifluoromethyl-1H-benzimidazoles

2-Hydroxymethylo-1H-benzimidazoles

Quinoxalines

Quinoxalin-2(1H)-ones

The binding affinities of these newly synthesized compounds to hCK2α were evaluated using low-volume differential scanning fluorimetry (nanoDSF), which measures the change in the thermal melting point (ΔTm) of the protein upon ligand binding. mdpi.com A higher ΔTm value indicates a stronger binding interaction. Following this initial screening, the most promising compounds were further assessed for their direct inhibitory activity against CK2α. mdpi.com

The research identified several promising derivatives. For instance, the 5,6-dibromo-2-trifluoromethyl-1H-benzimidazole (compound 3c in the study) and 6,7-dibromo-3-methyl-quinoxalin-2(1H)-one (compound 6c ) demonstrated significant binding affinity and inhibitory potential. mdpi.com The inhibitory activity is typically reported as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below are interactive tables summarizing the detailed research findings for selected this compound derivatives that showed notable interaction with protein kinase CK2α.

Table 1: Binding Affinity of Selected this compound Derivatives to Protein Kinase CK2α Binding affinity was assessed by measuring the thermal shift (ΔTm) of the protein upon ligand binding.

Compound NameDerivative TypeΔTm (°C) mdpi.com
5,6-Dibromo-2,1,3-benzothiadiazole2,1,3-Benzothiadiazole5.1
5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole2-Trifluoromethyl-1H-benzimidazole8.8
5,6-Dibromo-2-(hydroxymethyl)-1H-benzimidazole2-Hydroxymethylo-1H-benzimidazole4.8
6,7-Dibromo-3-methyl-quinoxalin-2(1H)-oneQuinoxalin-2(1H)-one8.3

Table 2: Inhibitory Activity of Selected this compound Derivatives against Protein Kinase CK2α IC₅₀ represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound NameDerivative TypeIC₅₀ (µM) mdpi.com
5,6-Dibromo-2-(trifluoromethyl)-1H-benzimidazole2-Trifluoromethyl-1H-benzimidazole0.44
6,7-Dibromo-3-methyl-quinoxalin-2(1H)-oneQuinoxalin-2(1H)-one0.49

These findings underscore the potential of using this compound as a foundational structure for developing potent and selective enzyme inhibitors. The dibromo- substitution pattern plays a crucial role in the interaction with the ATP-binding site of protein kinase CK2, and the specific heterocyclic system fused to the benzene ring fine-tunes this inhibitory activity. mdpi.com The research identified the 2-trifluoromethyl-1H-benzimidazole and quinoxalin-2(1H)-one scaffolds as particularly promising for generating potent CK2 inhibitors. mdpi.com

Future Research Directions and Unexplored Avenues for 4,5 Dibromobenzene 1,2 Diamine

Innovation in Green Synthetic Methodologies for 4,5-Dibromobenzene-1,2-diamine

The traditional synthesis of this compound and its derivatives often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and environmentally benign synthetic routes. A key area for innovation lies in the reduction of 2-nitro-4,5-dibromoaniline, a common precursor. While methods using reagents like tin(II) chloride are effective, they present environmental concerns. mdpi.com Exploring catalytic hydrogenation with recyclable catalysts, such as nanoparticles of nickel or palladium, could offer a greener alternative. sapub.org

Furthermore, the principles of green chemistry can be applied to the synthesis of derivatives, such as quinoxalines, which are typically formed through the condensation of o-phenylenediamines with dicarbonyl compounds. nih.govresearchgate.net Innovations could include the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable solid acid catalysts. nih.gov One-pot syntheses, where multiple reaction steps are carried out in a single vessel, would also contribute to a more efficient and sustainable process. sapub.org

Green MethodologyPotential Application in this compound SynthesisAnticipated Benefits
Catalytic HydrogenationReduction of 2-nitro-4,5-dibromoanilineUse of recyclable catalysts, avoidance of stoichiometric metal reductants.
Microwave-Assisted SynthesisSynthesis of quinoxaline (B1680401) derivativesReduced reaction times, lower energy consumption. nih.gov
Aqueous Medium ReactionsCondensation reactionsElimination of volatile organic solvents. nih.gov
One-Pot SynthesisMulti-step derivatizationIncreased efficiency, reduced waste. sapub.org

Design and Discovery of Novel Functional Materials Utilizing this compound Building Blocks

The distinct structural features of this compound make it an attractive candidate for the development of novel functional materials. smolecule.com The diamine functionality allows for its incorporation into polymers, such as polyimides, which are known for their thermal stability and mechanical strength. smolecule.commdpi.com Future research could focus on synthesizing novel polyimides incorporating this dibrominated diamine to create materials with tailored properties, such as low dielectric constants for microelectronics or enhanced flame retardancy due to the bromine content.

The molecule's structure is also conducive to the formation of materials for electronic applications. Research has suggested its potential use in organic light-emitting diodes (OLEDs) and sensors. smolecule.com The development of new conductive polymers and coordination complexes could be explored. The bromine atoms offer sites for further functionalization through cross-coupling reactions, enabling the creation of extended conjugated systems with interesting photophysical properties. This could lead to new materials for organic photovoltaics or chemical sensors capable of detecting specific analytes through changes in their optical or electronic signals.

Advanced Mechanistic Investigations of Complex Transformations Involving this compound

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing synthetic methods and discovering new reactions. The formation of quinoxalines, for instance, proceeds through a cyclocondensation reaction. nih.govchim.it Detailed mechanistic studies, employing techniques such as in-situ spectroscopy and computational modeling, could elucidate the reaction pathways, identify key intermediates, and clarify the role of catalysts.

Future investigations could also focus on more complex, domino reactions that form multiple chemical bonds in a single synthetic operation. chim.it Understanding the intricate mechanisms of such transformations would allow for the rational design of catalysts and reaction conditions to achieve high yields and selectivities of desired products. This knowledge is fundamental for transitioning laboratory-scale syntheses to industrial production.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry of this compound Derivatives

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For this compound, these computational tools can be employed to accelerate the discovery of new derivatives with desired properties. ML models could be trained on existing data to predict the outcomes of reactions, thereby optimizing synthetic routes and reducing the need for extensive experimental screening.

Furthermore, AI and ML can be utilized in the de novo design of molecules. By learning the relationships between chemical structures and their properties, algorithms can propose novel derivatives of this compound with enhanced characteristics for specific applications, be it in materials science or medicinal chemistry. For example, predictive models could screen virtual libraries of potential derivatives for their suitability as OLED materials or for their binding affinity to a particular biological target.

Expanding the Scope of Biomedical Applications through Structure-Activity Relationship (SAR) Studies of this compound Analogs

Preliminary research indicates that this compound and its derivatives possess biological activity, including antibacterial properties and the ability to inhibit certain enzymes like cytochrome P450. smolecule.com A significant future direction is the systematic exploration of its potential in medicinal chemistry through detailed Structure-Activity Relationship (SAR) studies.

SAR studies involve synthesizing a series of analogs with systematic modifications to the parent structure and evaluating their biological activity. mdpi.com For this compound, this could involve modifying the bromine substituents, alkylating the amine groups, or incorporating the diamine into different heterocyclic scaffolds. mdpi.comresearchgate.net By correlating these structural changes with changes in biological activity, researchers can identify the key molecular features responsible for a desired therapeutic effect. This approach could lead to the development of new lead compounds for various diseases, including bacterial infections and cancer. mdpi.comwustl.edu

Structural ModificationPotential Impact on Biological ActivityRationale
Replacement of Bromine AtomsAltered lipophilicity and electronic propertiesHalogen atoms can influence membrane permeability and binding interactions. mdpi.com
N-Alkylation of Amine GroupsModified hydrogen bonding capacity and steric bulkAmine functionalization can impact receptor binding and metabolic stability.
Formation of Novel HeterocyclesCreation of new pharmacophoresThe core scaffold is a key determinant of biological activity. mdpi.com

Q & A

Basic: What are the established laboratory protocols for synthesizing 4,5-Dibromobenzene-1,2-diamine, and how is its purity validated?

Methodological Answer:
A common synthetic route involves bromination of 1,2-phenylenediamine derivatives under controlled conditions. For example, refluxing 1,2-diphenylethane-1,2-dione with this compound in acetic acid under nitrogen yields quinoxaline derivatives, demonstrating its utility as a precursor . Purity is typically validated via NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and absence of side products. Additional characterization may include mass spectrometry and elemental analysis. Handling requires inert atmospheres due to sensitivity to oxidation .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:
The compound must be stored in airtight, light-resistant containers under inert gas (e.g., argon or nitrogen) at room temperature. Exposure to moisture or air can lead to decomposition or oxidation, altering reactivity. Storage in desiccators with drying agents (e.g., silica gel) is recommended. Before use, verify stability via TLC or NMR to detect degradation products .

Advanced: What crystallographic techniques are suitable for resolving the structure of this compound derivatives, and how does SHELX software enhance refinement?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is optimal for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule structures due to its robust algorithms for handling twinned data or high-resolution datasets. Key steps include:

  • Data collection using a diffractometer.
  • Structure solution via direct methods (SHELXS).
  • Refinement with SHELXL, incorporating anisotropic displacement parameters for heavy atoms like bromine.
    Validation tools (e.g., PLATON) ensure geometric accuracy. SHELX’s flexibility in handling constraints (e.g., hydrogen bonding) makes it ideal for halogen-rich systems .

Advanced: How does this compound function as a precursor in synthesizing photophysically active heterocycles?

Methodological Answer:
The diamine’s electron-deficient aromatic ring and bromine substituents facilitate condensation reactions to form heterocycles like quinoxalines, which exhibit tunable fluorescence. For instance, reacting it with diketones under acidic conditions yields quinoxaline derivatives with emission in the UV-blue region (370–450 nm). Bromine atoms enhance spin-orbit coupling, potentially influencing intersystem crossing in photophysical studies. Optimization of reaction time and stoichiometry is critical to maximize yield and luminescence intensity .

Advanced: How can researchers address contradictions in reported physical properties (e.g., solubility, melting points) of this compound?

Methodological Answer:
Discrepancies often arise from variations in synthesis or purification methods. To resolve these:

  • Reproduce synthesis protocols rigorously (e.g., solvent choice, recrystallization steps).
  • Use differential scanning calorimetry (DSC) to verify melting points.
  • Compare solubility in standardized solvents (e.g., methanol, DMSO) via gravimetric analysis.
    Cross-referencing with high-purity commercial samples (if available) and computational modeling (e.g., COSMO-RS for solubility predictions) can further validate data .

Basic: What analytical methods are recommended for characterizing this compound in solution-phase studies?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and detect impurities.
  • UV-Vis Spectroscopy: Identify π→π* transitions for electronic structure insights.
  • HPLC-MS: Quantify purity and detect trace byproducts.
  • FT-IR: Validate functional groups (e.g., N-H stretching at ~3300 cm⁻¹). Calibration with authentic standards ensures accuracy .

Advanced: What mechanistic insights guide the use of this compound in copper-catalyzed cross-coupling reactions?

Methodological Answer:
Bromine substituents act as directing groups, enabling regioselective C-H activation in coupling reactions. Copper catalysts (e.g., CuCl) mediate oxidative dimerization or cyclization steps, as seen in synthesizing benzimidazole derivatives. Key parameters include:

  • Catalyst loading (5–10 mol% Cu).
  • Oxidant choice (e.g., PIDA for selective imine formation).
  • Solvent polarity (acetic acid enhances proton transfer).
    Monitoring reaction progress via LC-MS and optimizing ligand-metal ratios are critical for high regioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.